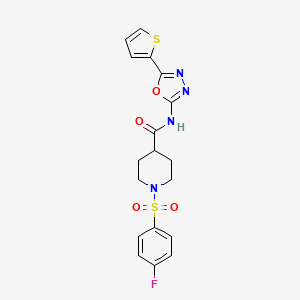

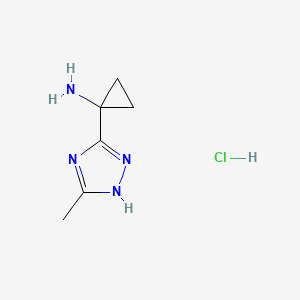

![molecular formula C16H16N2OS2 B3015137 3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one CAS No. 731827-12-6](/img/structure/B3015137.png)

3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives, which the given compound is a part of, involves various methods . One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is determined by various factors, including the position and nature of substituents on the pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific structure and substituents of the compound . For instance, the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or dimethylformamide dimethylacetal can lead to the formation of pyrimidine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Unfortunately, there is limited information available on the specific properties of this compound .Scientific Research Applications

Antitumor Activity

- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds exhibited activities comparable to the standard drug, doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Agents

- Thieno[2,3-d]pyrimidine derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, emphasizing their potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Antioxidant Activity

- Certain N-substituted phenyl-thieno[2,3-d]pyrimidine derivatives have been synthesized and screened for in vitro antioxidant activity. Some compounds demonstrated significant radical scavenging properties, indicating their potential use as antioxidants (Kotaiah et al., 2012).

Application in Dye Synthesis

- Thieno[2,3-d]pyrimidine-based chalcone dyes have been synthesized and applied to polyester fibers, creating a range of hues. These dyes' spectral characteristics, fastness properties, and colorimetric assessment indicate their potential use in textile dyeing (Ho & Yao, 2013).

Cytotoxic Activity

- Novel 4-thiopyrimidine derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. These compounds present insights into their structures and potential as cancer therapeutics (Stolarczyk et al., 2018).

Synthesis of Novel Compounds

- Various thieno[2,3-d]pyrimidine derivatives have been synthesized, highlighting the chemical versatility and potential for creating novel compounds with specific properties (Bakhite et al., 2002).

Selective Serotonin 5-HT6 Receptor Antagonists

- Some thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibited strong affinity for the serotonin 5-HT6 receptor, indicating potential as selective serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

For example, pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

Similar compounds have been found to be stable in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Properties

IUPAC Name |

3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-10(2)8-18-15(19)13-12(11-6-4-3-5-7-11)9-21-14(13)17-16(18)20/h3-7,9-10H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFOSXHVFRUTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

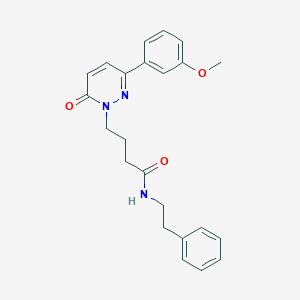

![Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate](/img/structure/B3015057.png)

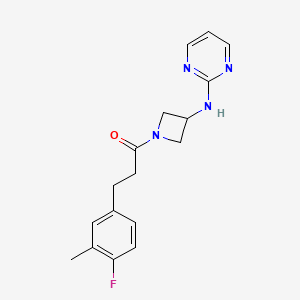

![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)

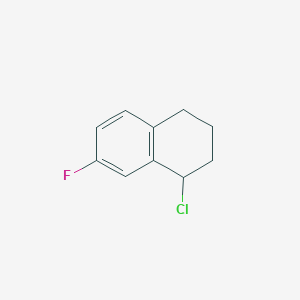

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B3015066.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)

![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)

![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)